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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15339407

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of DiSulfo-Cy5
alkyne, a water-soluble fluorescent probe widely utilized in biological imaging and labeling. Key
data, experimental methodologies for its characterization, and its primary application in
bioorthogonal chemistry are detailed herein.

Core Photophysical and Chemical Properties

DiSulfo-Cy5 alkyne is a bright, far-red fluorescent dye engineered for high agueous solubility
and stability.[1][2][3] Its alkyne group allows for covalent attachment to azide-modified
biomolecules via copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC), a cornerstone of
“click chemistry".[2][4][5] The sulfonation of the cyanine core enhances its hydrophilicity,
minimizing aggregation and non-specific binding in agueous environments, which is crucial for
biological applications.[1][2][3] This dye is spectrally similar to other Cy5-based fluorophores
like Alexa Fluor® 647 and DyLight® 649.[4]

Quantitative Data Summary

The photophysical parameters of DiSulfo-Cy5 alkyne are summarized in the table below.
These values are critical for quantitative fluorescence studies and for selecting appropriate
instrumentation.
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Property Value Unit
Molar Extinction Coefficient (g) 250,000 - 271,000 M-icm1
Fluorescence Quantum Yield

0.2-0.28
(P)
Absorption Maximum (A_abs) ~646 - 649 nm
Emission Maximum (A_em) ~662 - 671 nm

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocols

The accurate determination of the quantum yield and extinction coefficient is fundamental to
the characterization of any fluorophore. The following sections outline the standard
methodologies for these measurements.

1. Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light
at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

o Sample Preparation: A stock solution of DiSulfo-Cy5 alkyne of known concentration is
prepared in a suitable solvent (e.g., water, DMSO, or DMF). A series of dilutions are then

made from the stock solution.

e Spectrophotometric Measurement: The absorbance of each dilution is measured at the
absorption maximum (~648 nm) using a UV-Vis spectrophotometer. A cuvette with a
standard path length (typically 1 cm) is used.

e Calculation: The Beer-Lambert law, A = ecl, is applied, where:
o As the measured absorbance.

o € is the molar extinction coefficient.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o cis the molar concentration of the dye.

o |is the path length of the cuvette in cm. A plot of absorbance versus concentration should
yield a straight line passing through the origin. The molar extinction coefficient is
calculated from the slope of this line (slope = €l).

2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (®) represents the efficiency of the fluorescence process,
defined as the ratio of photons emitted to photons absorbed. The most common method for its
determination is the comparative method, which involves a reference standard with a known
quantum vyield.

Methodology:

» Selection of a Standard: A fluorescent standard with well-characterized quantum yield and
with absorption and emission spectra that overlap with the sample is chosen. For the far-red
region, standards like Rhodamine 101 can be used.

o Preparation of Solutions: A series of dilute solutions of both the DiSulfo-Cy5 alkyne sample
and the reference standard are prepared. It is crucial to work within a concentration range
where absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter
effects.

» Data Acquisition:
o The UV-Vis absorption spectra of all solutions are recorded.

o The fluorescence emission spectra of all solutions are recorded using a fluorometer. The
excitation wavelength should be the same for both the sample and the standard.

o Calculation: The quantum yield of the sample (®_s) is calculated using the following
equation:

P s=d r*(_s/LnN*A_r/A_s)*(n_s?2/n_r?

Where:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b15339407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

[e]

@ _ris the quantum yield of the reference.

o

| is the integrated fluorescence intensity (area under the emission curve).

Ais the absorbance at the excitation wavelength.

[¢]

n is the refractive index of the solvent.

[¢]

[e]

The subscripts 's' and 't denote the sample and the reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and
the standard, the slopes of the resulting lines can be used in the calculation, which can
provide higher accuracy.[6]

Experimental Workflow: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CUAAC)

DiSulfo-Cy5 alkyne is primarily used in click chemistry to label azide-modified biomolecules.
The following diagram illustrates the typical workflow for labeling a target protein.

1. Preparation

Cu(l) Catalyst

(e.g., CuSO4 + Sodium Ascorbate)

2. Reaction 3. Incubation 4. Purification 5. Final Product

Combine Reactants ( Incubate at | Purify Labeled Protein - Fluorescently Labeled
in Buffer Solution \ Room Temperature | (e.g., Gel Filtration) Target Protein

DiSulfo-Cy5
Alkyne

Azide-modified

Target Protein

Click to download full resolution via product page
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Caption: Workflow for labeling an azide-modified protein with DiSulfo-Cy5 alkyne via CUAAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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